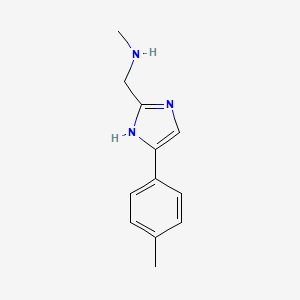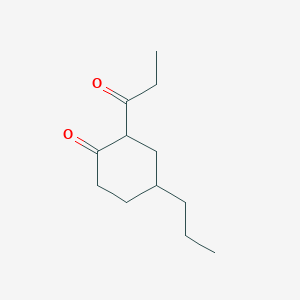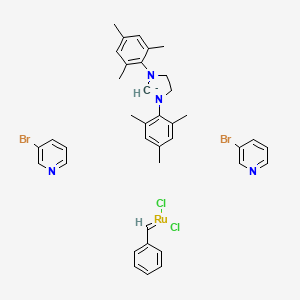
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine is a complex organometallic compound known for its catalytic properties. It is commonly referred to as a Grubbs Catalyst, specifically the third generation. This compound is widely used in olefin metathesis reactions, which are pivotal in organic synthesis for forming carbon-carbon double bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine involves several steps:
Synthesis of the Ligands: The ligands 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide and 3-bromopyridine are synthesized separately.
Formation of the Ruthenium Complex: The ligands are then coordinated to a ruthenium center. This involves reacting the ligands with a ruthenium precursor, typically ruthenium trichloride, under inert conditions.
Final Assembly: The final step involves the formation of the benzylidene moiety, which is achieved by reacting the intermediate complex with benzylidene chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine primarily undergoes metathesis reactions, including:
Ring-Closing Metathesis (RCM): Used to form cyclic compounds.
Cross Metathesis (CM): Involves the exchange of alkylidene groups between alkenes.
Ring-Opening Metathesis Polymerization (ROMP): Used to produce polymers from cyclic olefins.
Common Reagents and Conditions
Reagents: Common reagents include alkenes, alkynes, and various olefinic substrates.
Major Products
The major products of these reactions are typically cyclic compounds, linear alkenes, and polymers, depending on the specific metathesis reaction employed .
Wissenschaftliche Forschungsanwendungen
Benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug development and synthesis of medicinal compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of this compound involves the coordination of the ruthenium center to the olefinic substrates, facilitating the breaking and forming of carbon-carbon double bonds. The labile pyridine ligands allow for rapid initiation of the catalytic cycle, making the compound highly efficient in metathesis reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Grubbs Catalyst 1st Generation: Contains a phosphine ligand instead of the imidazolidin-2-ide ligand.
Grubbs Catalyst 2nd Generation: Similar structure but with different ligands, offering different reactivity and stability profiles.
Uniqueness
The third-generation Grubbs Catalyst, benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine, is unique due to its enhanced stability and reactivity, making it suitable for a broader range of metathesis reactions compared to its predecessors .
Eigenschaften
Molekularformel |
C38H41Br2Cl2N4Ru- |
|---|---|
Molekulargewicht |
885.5 g/mol |
IUPAC-Name |
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine |
InChI |
InChI=1S/C21H27N2.C7H6.2C5H4BrN.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7-5-3-2-4-6-7;2*6-5-2-1-3-7-4-5;;;/h9-13H,7-8H2,1-6H3;1-6H;2*1-4H;2*1H;/q-1;;;;;;+2/p-2 |
InChI-Schlüssel |
GQQCUTFFYIFJBH-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=C(C=C1)C=[Ru](Cl)Cl.C1=CC(=CN=C1)Br.C1=CC(=CN=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





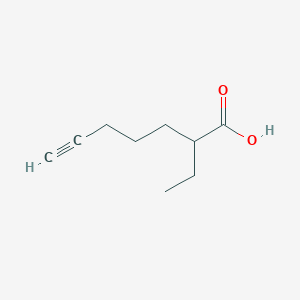

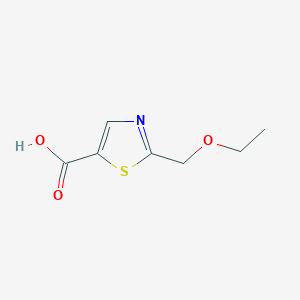
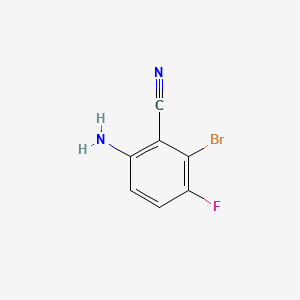

![2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid](/img/structure/B13638460.png)


